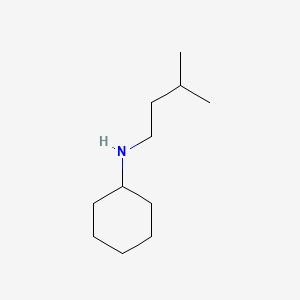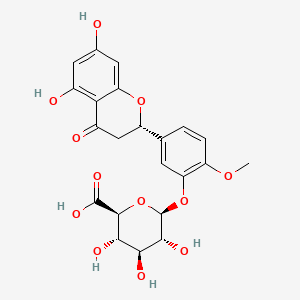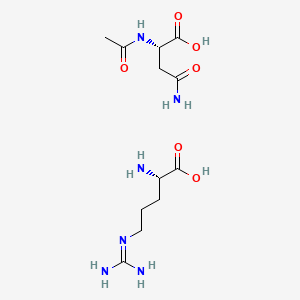
L-Arginine N-acetyl-L-asparaginate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arginine N-acetyl-L-asparaginate is a compound that combines L-arginine and N-acetyl-L-asparagine L-arginine is a semi-essential amino acid involved in various physiological processes, including protein synthesis, wound healing, and immune function N-acetyl-L-asparagine is a derivative of the amino acid asparagine, which plays a role in the biosynthesis of glycoproteins and other proteins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine N-acetyl-L-asparaginate typically involves the acylation of L-arginine with N-acetyl-L-asparagine. This reaction can be carried out using chemical acylation methods, where L-glutamate is chemically acylated with a high yield of 98% . The reaction conditions often include the use of specific reagents and catalysts to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms. For example, Escherichia coli can be genetically modified to enhance the production of L-arginine by disrupting specific genes and overexpressing others involved in the biosynthetic pathway . This approach allows for the efficient production of L-arginine, which can then be acylated to form this compound.
Analyse Chemischer Reaktionen
Types of Reactions
L-Arginine N-acetyl-L-asparaginate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions can replace specific functional groups within the molecule, resulting in new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
L-Arginine N-acetyl-L-asparaginate has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies related to amino acid derivatives and their chemical properties.
Biology: It is utilized in research on protein synthesis, enzyme activity, and cellular metabolism.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of conditions related to amino acid metabolism and immune function.
Wirkmechanismus
The mechanism of action of L-Arginine N-acetyl-L-asparaginate involves its role in various biochemical pathways. L-arginine is known to stimulate insulin secretion, enhance nitric oxide production, and support immune function . N-acetyl-L-asparagine contributes to protein synthesis and cellular metabolism. The combination of these two molecules results in a compound that can modulate multiple physiological processes, including immune response, protein synthesis, and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Arginine: A semi-essential amino acid involved in protein synthesis and nitric oxide production.
N-Acetyl-L-asparagine: A derivative of asparagine involved in protein biosynthesis.
L-Asparaginase: An enzyme that catalyzes the hydrolysis of asparagine into aspartate and ammonia, used in cancer treatment.
Uniqueness
L-Arginine N-acetyl-L-asparaginate is unique due to its combination of L-arginine and N-acetyl-L-asparagine, resulting in a compound with enhanced properties and potential applications. Unlike L-arginine alone, this compound offers additional benefits related to protein synthesis and cellular metabolism. Compared to L-asparaginase, it provides a different mechanism of action and therapeutic potential.
Eigenschaften
CAS-Nummer |
4584-43-4 |
|---|---|
Molekularformel |
C12H24N6O6 |
Molekulargewicht |
348.36 g/mol |
IUPAC-Name |
(2S)-2-acetamido-4-amino-4-oxobutanoic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C6H14N4O2.C6H10N2O4/c7-4(5(11)12)2-1-3-10-6(8)9;1-3(9)8-4(6(11)12)2-5(7)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);4H,2H2,1H3,(H2,7,10)(H,8,9)(H,11,12)/t2*4-/m00/s1 |
InChI-Schlüssel |
XARGBTOLHDUTCP-RZVRUWJTSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CC(=O)N)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Kanonische SMILES |
CC(=O)NC(CC(=O)N)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


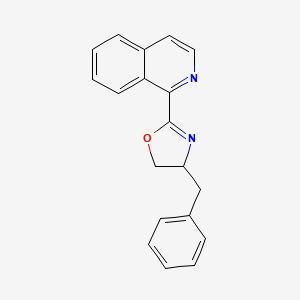

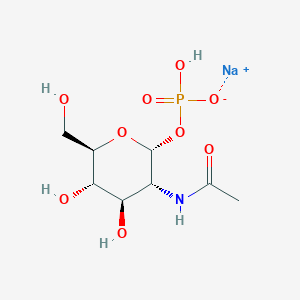
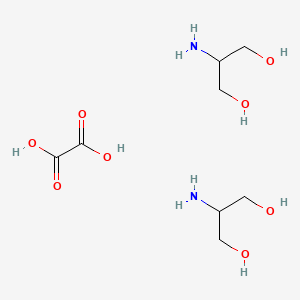
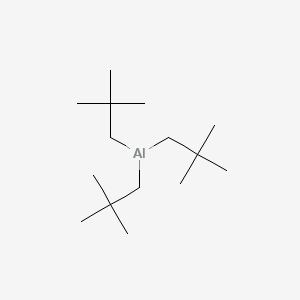
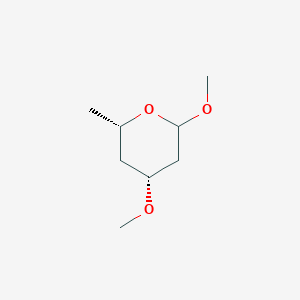
![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)
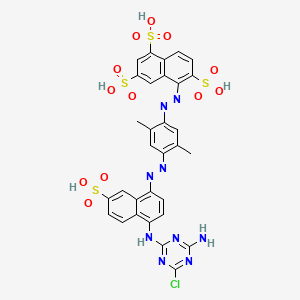
![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)
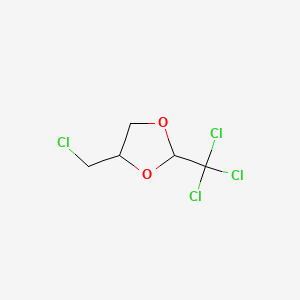
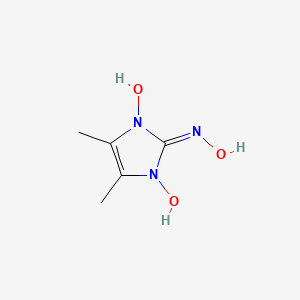
![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)
